Computational Advantage Over Control in Cathepsin B Inhibition
In a 2025 structure-guided virtual screening study, Picrasidine M was identified as a top hit against Cathepsin B, demonstrating binding affinity and ligand efficiency metrics superior to the established control inhibitor CA-074Me [1]. The study, which screened the IMPPAT 2 phytochemical library, reported that Picrasidine M formed stable hydrogen bonds with critical active site residues of CathB, a profile validated by molecular dynamics simulations [1].
| Evidence Dimension | Binding Affinity (Docking Score) |
|---|---|
| Target Compound Data | Superior binding affinity (exact kcal/mol value not reported in abstract; study states 'superior' to control) |
| Comparator Or Baseline | Control inhibitor CA-074Me (binding affinity value not reported in abstract) |
| Quantified Difference | Qualitatively described as 'superior binding affinities' |
| Conditions | In silico docking simulation using structure-guided virtual screening of IMPPAT 2 phytochemical library against Cathepsin B (CathB) active site, validated by molecular dynamics simulations |
Why This Matters
This indicates that Picrasidine M is a promising lead scaffold for developing novel Cathepsin B inhibitors, a target implicated in cancer metastasis and neurodegenerative diseases, with a computationally predicted advantage over a known control.
- [1] Hassan, N., et al. (2025). Structure-guided virtual screening reveals phytoconstituents as potent cathepsin B inhibitors. Frontiers in Molecular Biosciences, 12, 1581711. View Source
